molecular formula C14H18N2O2S2 B13979792 N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 22274-91-5

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B13979792
CAS No.: 22274-91-5
M. Wt: 310.4 g/mol
InChI Key: KPRKXGFJZDTVBK-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a tert-butyl and methyl group. This compound is part of a broader class of benzenesulfonamides known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-10-12(14(2,3)4)19-13(15-10)16-20(17,18)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKXGFJZDTVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358609
Record name N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22274-91-5
Record name N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural uniqueness of N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide lies in its substitution pattern. Key comparisons include:

Compound Name Core Structure Modifications Key Substituents Reference
N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide Nitro group on benzene ring 3-NO₂ on benzene
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Thiadiazole ring instead of thiazole 1,3,4-Thiadiazole core
N-(1,3-thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)benzenesulfonamide Schiff base linkage (azomethine) Hydroxybenzylidene-amino group
Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Propenylamino linker with methoxy groups 3,4-Dimethoxyphenyl and thiadiazole
  • Thiazole vs.
  • Nitro vs. Sulfonamide : Nitrobenzamide derivatives (e.g., ) lack the sulfonamide’s hydrogen-bonding capability, reducing interactions with enzymes like carbonic anhydrase.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-butyl group increases logP compared to methyl or methoxy derivatives (e.g., compounds 51–55 in ), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Synthetic Complexity : Multi-step synthesis using pyridine () contrasts with simpler Schiff base formations (), affecting scalability.

QSAR and Computational Insights

  • A QSAR model () highlights that electron-withdrawing groups (e.g., NO₂) on the benzene ring correlate with TrkA inhibition. The target compound’s unsubstituted benzene may result in lower predicted activity compared to nitro derivatives .
  • Docking studies () emphasize the importance of heterocyclic rings for target binding. The thiazole-tert-butyl combination may optimize steric fit in hydrophobic enzyme pockets .

Biological Activity

N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C14H18N2O2S2
  • Molecular Weight : 306.43 g/mol
  • CAS Number : 13089321

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial effects. The compound has been tested against various bacterial strains, showing efficacy that surpasses traditional antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected pathogens are as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.008
Streptococcus pneumoniae0.030
Escherichia coli0.060

These results indicate that this compound is particularly effective against Gram-positive bacteria, with MIC values significantly lower than those of common antibiotics like ampicillin and streptomycin .

The antibacterial mechanism of this compound involves the inhibition of topoisomerase enzymes, which are crucial for bacterial DNA replication. Specifically, it has been shown to inhibit both GyrB and ParE targets within the bacterial cells. This dual-target inhibition is believed to contribute to its low frequency of resistance (FoR), which is less than 2.3×10102.3\times 10^{-10} at concentrations exceeding the MIC .

Cytotoxicity and Selectivity

In toxicity assays conducted on human liver cell lines (HepG2), this compound exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic use. The selectivity index indicates that the compound preferentially targets bacterial cells over human cells, which is a desirable characteristic in antibiotic development .

Case Studies and Research Findings

A series of studies have reported on the biological evaluation of this compound:

  • Study on Antibacterial Efficacy : A comparative study highlighted its superior antibacterial activity against a panel of resistant strains compared to standard treatments.
  • Molecular Modeling Studies : Computational docking studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism at the molecular level .
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound may also possess anti-inflammatory properties, potentially broadening its therapeutic applications beyond antibacterial activity .

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